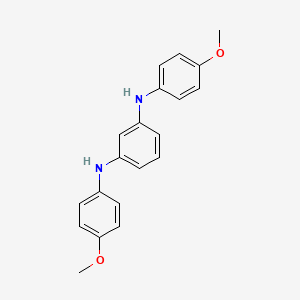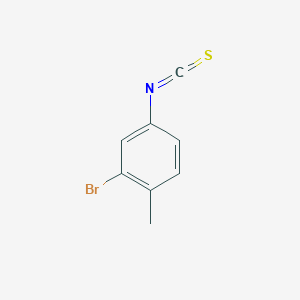![molecular formula C6H2ClF3N4 B12571539 6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine CAS No. 177211-87-9](/img/structure/B12571539.png)
6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring. The presence of both chlorine and trifluoromethyl groups makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and medicinal research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of β-alkoxyvinyl trifluoromethyl ketones with 5-aminotetrazole under conventional heating or microwave irradiation. The use of ionic liquids as reaction media can significantly reduce reaction times and improve yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom. Cycloaddition reactions can produce a range of fused heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar core structure but has an imidazo ring instead of a tetrazole ring.
6-Chloro-8-(trifluoromethyl)quinoline: Another related compound with a quinoline ring system.
Uniqueness
6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine is unique due to its tetrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of novel heterocyclic compounds and in medicinal chemistry for developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
177211-87-9 |
|---|---|
Molekularformel |
C6H2ClF3N4 |
Molekulargewicht |
222.55 g/mol |
IUPAC-Name |
6-chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H2ClF3N4/c7-3-1-4(6(8,9)10)5-11-12-13-14(5)2-3/h1-2H |
InChI-Schlüssel |
SBTXNJOSINIROT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NN=NN2C=C1Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)

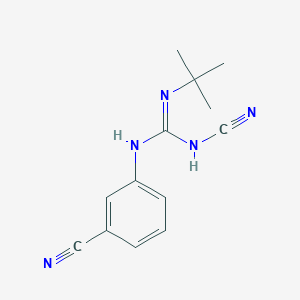
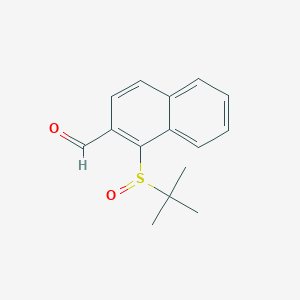

![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
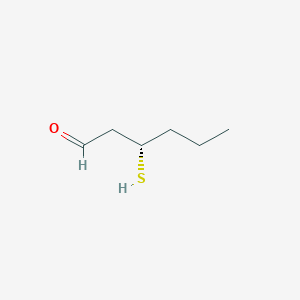
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)

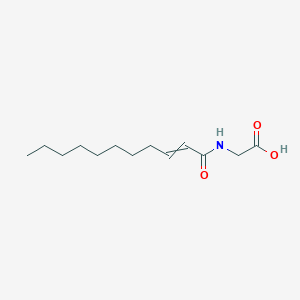
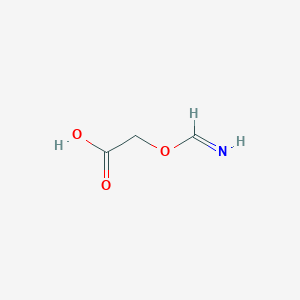
![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)
